Synthetic Lineage: Direct Precursor to a Clinically-Profiled H3 Receptor Antagonist
[4-(3-Chloropropoxy)phenyl]acetaldehyde is the direct and irreplaceable precursor to compound 29, one of the most potent and selective histamine H3 receptor (H3R) antagonists reported in its chemical series. Compound 29, derived from this aldehyde intermediate, demonstrates a human H3R Ki of 1.7 nM and a rat H3R Ki of 3.7 nM [1]. This is a quantifiable terminal activity that generic analogs cannot replicate. For instance, a close structural analog in the series, compound 2, which lacks the optimized pyridazinone core but shares the phenoxypropylamine motif, shows a notably lower affinity (human H3R Ki = 2.8 nM, rat H3R Ki = 8.5 nM) [1]. The target aldehyde is the essential building block that enables this critical activity improvement.
| Evidence Dimension | Functional Assay: Binding Affinity of the Final Drug Candidate (Compound 29) to Human H3 Receptor |
|---|---|
| Target Compound Data | Compound 29 synthesized from target aldehyde: human H3R Ki = 1.7 nM, rat H3R Ki = 3.7 nM [1] |
| Comparator Or Baseline | Compound 2 (a previous lead in the same series): human H3R Ki = 2.8 nM, rat H3R Ki = 8.5 nM [1] |
| Quantified Difference | 1.65-fold improvement in human H3R affinity; 2.3-fold improvement in rat H3R affinity vs. compound 2 |
| Conditions | Radioligand binding assays using recombinant human and rat H3 receptors [1]. |
Why This Matters
Procuring this specific intermediate secures the validated synthetic pathway to a best-in-series drug candidate (Compound 29), directly impacting lead optimization outcomes in cognition-focused H3R antagonist programs.
- [1] Tao M, Aimone LD, Huang Z, Mathiasen J, Raddatz R, Lyons J, Hudkins RL. Optimization of 5-pyridazin-3-one phenoxypropylamines as potent, selective histamine H3 receptor antagonists with potent cognition enhancing activity. J Med Chem. 2012;55(1):414-23. (Data for Compounds 2 and 29). View Source
